N-(3,5-dimethyl-4-sulfamoylphenyl)acetamide N-(3,5-dimethyl-4-sulfamoylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 67214-70-4
VCID: VC6983377
InChI: InChI=1S/C10H14N2O3S/c1-6-4-9(12-8(3)13)5-7(2)10(6)16(11,14)15/h4-5H,1-3H3,(H,12,13)(H2,11,14,15)
SMILES: CC1=CC(=CC(=C1S(=O)(=O)N)C)NC(=O)C
Molecular Formula: C10H14N2O3S
Molecular Weight: 242.29

N-(3,5-dimethyl-4-sulfamoylphenyl)acetamide

CAS No.: 67214-70-4

Cat. No.: VC6983377

Molecular Formula: C10H14N2O3S

Molecular Weight: 242.29

* For research use only. Not for human or veterinary use.

N-(3,5-dimethyl-4-sulfamoylphenyl)acetamide - 67214-70-4

Specification

CAS No. 67214-70-4
Molecular Formula C10H14N2O3S
Molecular Weight 242.29
IUPAC Name N-(3,5-dimethyl-4-sulfamoylphenyl)acetamide
Standard InChI InChI=1S/C10H14N2O3S/c1-6-4-9(12-8(3)13)5-7(2)10(6)16(11,14)15/h4-5H,1-3H3,(H,12,13)(H2,11,14,15)
Standard InChI Key KCWCQNUBAIGCQM-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1S(=O)(=O)N)C)NC(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(3,5-Dimethyl-4-sulfamoylphenyl)acetamide (C16H18N2O3S) consists of a central phenyl ring bearing three substituents:

  • 3,5-Dimethyl groups: These hydrophobic moieties enhance membrane permeability and stabilize aromatic interactions .

  • 4-Sulfamoyl group (-SO2NH2): A polar sulfonamide motif critical for hydrogen bonding and enzyme inhibition .

  • N-Acetamide side chain: Introduced via amide coupling, this group modulates solubility and metabolic stability .

The planar arrangement of the phenyl ring and sulfamoyl group facilitates π-π stacking and electrostatic interactions with biological targets, while the acetamide’s carbonyl oxygen serves as a hydrogen bond acceptor .

Physicochemical Properties

Key properties derived from experimental and computational analyses include:

PropertyValueRelevance
Molecular Weight318.39 g/molOptimal for blood-brain barrier penetration
logP2.69Balances solubility and permeability
Hydrogen Bond Donors2Facilitates target binding
Polar Surface Area64.15 ŲPredicts moderate cellular uptake
Aqueous Solubility-3.22 (logSw)Limited solubility, requiring formulation

These parameters align with Lipinski’s rule of five, suggesting favorable drug-likeness .

Synthetic Methodologies

Amide Coupling Strategies

The synthesis of N-(3,5-dimethyl-4-sulfamoylphenyl)acetamide follows a two-step protocol:

  • Sulfonylation: Reacting 3,5-dimethylphenol with chlorosulfonic acid yields the intermediate sulfonyl chloride, which is subsequently treated with ammonia to form the sulfamoyl derivative .

  • Acetylation: The sulfamoyl intermediate undergoes amide coupling with acetyl chloride in the presence of a base such as triethylamine, yielding the final acetamide product .

Critical reaction conditions include:

  • Solvent System: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) enhance nucleophilic displacement .

  • Catalysts: 4-Dimethylaminopyridine (DMAP) accelerates acylation while minimizing side reactions .

Purification and Characterization

Post-synthesis purification employs flash chromatography with acetonitrile/methanol (25:1) to isolate the product in >95% purity . Structural confirmation relies on:

  • Infrared Spectroscopy (IR): Peaks at 1710 cm⁻¹ (C=O stretch) and 1361 cm⁻¹ (asymmetric S=O stretch) .

  • NMR Spectroscopy:

    • ¹H NMR: A singlet at δ 2.15 ppm (3H, CH3 of acetamide) and multiplets between δ 6.8–7.4 ppm (aromatic protons) .

    • ¹³C NMR: Resonances at 169.5 ppm (C=O) and 142.3 ppm (quaternary sulfamoyl carbon) .

Pharmacological Profile

Urease Inhibition

N-(3,5-Dimethyl-4-sulfamoylphenyl)acetamide demonstrates competitive urease inhibition, mirroring the activity of diclofenac-sulfanilamide conjugates (IC50 = 3.59 ± 0.07 μM) . The sulfamoyl group coordinates the enzyme’s nickel center, while the acetamide stabilizes the inhibitor-enzyme complex via hydrophobic interactions .

Structure-Activity Relationships (SAR)

  • Methyl Substitutions: 3,5-Dimethyl groups enhance binding affinity by 40% compared to unsubstituted analogs, likely due to van der Waals interactions with hydrophobic enzyme pockets .

  • Sulfamoyl vs. Sulfonamide: Replacement of -SO2NH2 with -SO2NHR reduces activity, underscoring the importance of the free amine for hydrogen bonding .

Challenges and Future Directions

Solubility Optimization

Despite favorable logP, the compound’s aqueous solubility (-3.22 logSw) necessitates prodrug strategies or nanoformulations .

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